Kazusamycin B

Descripción

Propiedades

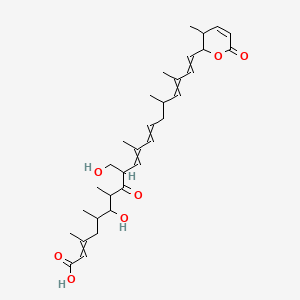

IUPAC Name |

6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHBJFDAPXZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B is a potent antitumor antibiotic belonging to the polyketide family of natural products.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing microorganism, biosynthetic pathway, and methods for its production and isolation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, biosynthesis, and drug development.

Introduction

This compound was first isolated from the fermentation broth of Streptomyces sp. No. 81-484 and identified as a novel antitumor antibiotic.[1] It is structurally characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] this compound is a minor component of the leptomycin complex, a group of structurally related polyketides known for their potent biological activities, including antifungal and antitumor effects.[4] This guide will delve into the technical details of this compound's origin, from the producing organism to its biosynthesis and recovery.

Producing Microorganism

The sole reported producer of this compound is the bacterial strain Streptomyces sp. No. 81-484.[1] Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics and anticancer agents.

Biosynthesis of this compound

The biosynthesis of this compound has not been directly elucidated from its producing strain, Streptomyces sp. No. 81-484. However, as a member of the leptomycin family, its biosynthetic pathway can be inferred from the well-characterized leptomycin biosynthetic gene cluster (lep) from Streptomyces sp. ATCC 39366.[5]

This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS). Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of polyketide chain elongation and modification.

The proposed biosynthetic pathway for the leptomycin/kazusamycin backbone involves a loading module and several extension modules. The starter unit is likely an acyl-CoA derivative, which is sequentially condensed with malonyl-CoA or methylmalonyl-CoA extender units. The growing polyketide chain undergoes a series of modifications within each module, including ketoreduction, dehydration, and enoylreduction, which are catalyzed by specific enzymatic domains (Ketosynthase - KS, Acyltransferase - AT, Dehydratase - DH, Enoylreductase - ER, Ketoreductase - KR, and Acyl Carrier Protein - ACP).

The difference between this compound and other leptomycin analogs likely arises from variations in the starter or extender units, or from the action of tailoring enzymes that modify the polyketide backbone after its synthesis by the PKS.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed modular organization of the PKS responsible for the synthesis of the leptomycin/kazusamycin polyketide chain.

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Fermentation of Streptomyces sp. No. 81-484

Detailed fermentation protocols for the specific production of this compound by Streptomyces sp. No. 81-484 are not extensively published. However, a general approach based on typical Streptomyces fermentations can be outlined.

Table 1: General Fermentation Parameters for Streptomyces

| Parameter | Recommended Conditions |

| Culture Medium | A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. |

| Inoculum | A seed culture grown from a spore suspension or a vegetative mycelial stock. |

| Temperature | 28-30 °C |

| pH | 6.8-7.2 |

| Aeration | Shaking at 200-250 rpm in baffled flasks or controlled aeration in a fermenter. |

| Fermentation Time | 5-10 days |

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from the fermentation broth.

Figure 2: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Observation |

| Mass Spectrometry | Molecular formula determined as C₃₂H₄₆O₇ (MW 542).[1] |

| ¹³C NMR Spectroscopy | Unambiguous spectral analysis confirmed the carbon skeleton.[1] |

| ¹H NMR Spectroscopy | Provided information on the proton environments and their connectivity. |

| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl, carbonyl, and double bond functional groups. |

| Ultraviolet (UV) Spectroscopy | Showed absorption maxima characteristic of conjugated double bonds. |

Quantitative Data

Conclusion

This compound is a structurally interesting and biologically active polyketide antibiotic with significant potential in oncology research. Its origin lies in the metabolic machinery of Streptomyces sp. No. 81-484. While the precise details of its biosynthesis and production are not fully elucidated, the knowledge of the related leptomycin biosynthetic pathway provides a strong foundation for future research. Further investigation into the specific gene cluster in the producing strain and optimization of fermentation and purification processes are necessary to fully exploit the therapeutic potential of this promising natural product.

References

- 1. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Kazusamycin B from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kazusamycin B is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2][3][4] With a molecular formula of C₃₂H₄₆O₇ and a molecular weight of 542, this compound has demonstrated significant cytocidal activities against various leukemia and other tumor cell lines in vitro and in vivo.[1][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, including the producing organism, its biological activities, and general methodologies for its production and analysis. While specific, detailed protocols for the fermentation and purification of this compound, as well as its complete biosynthetic pathway, are not extensively detailed in publicly accessible literature, this guide consolidates the existing knowledge to serve as a foundational resource for further research and development.

The Producing Organism: Streptomyces sp. No. 81-484

The bacterium responsible for the production of this compound is identified as Streptomyces sp. No. 81-484.[1][2][3][4] Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites with various biological activities, including a majority of clinically used antibiotics.[5][6]

General Cultivation and Maintenance of Streptomyces sp.

While specific cultivation parameters for Streptomyces sp. No. 81-484 are not detailed in the reviewed literature, general protocols for the cultivation and maintenance of Streptomyces species are well-established and can be adapted.

General Protocol for Cultivation:

-

Media: Streptomyces species can be cultivated on various solid and liquid media. Common solid media for sporulation and maintenance include Starch Casein Agar (B569324) (SCA), ISP (International Streptomyces Project) media, and Oatmeal agar.[7][8] For liquid cultures aimed at secondary metabolite production, Tryptic Soy Broth (TSB) or other nutrient-rich media are often used.[9]

-

Inoculation: Liquid cultures are typically inoculated with spores or mycelial fragments from a mature agar plate culture.

-

Incubation Conditions: Incubation is generally carried out at temperatures between 28-30°C with shaking (e.g., 200-250 rpm) to ensure adequate aeration for liquid cultures.[8] The optimal incubation period for secondary metabolite production can vary from a few days to over a week.[10]

-

Storage: For long-term storage, spore suspensions in glycerol (B35011) (e.g., 20-25%) are stored at -80°C.

This compound: Properties and Biological Activity

This compound is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[11][12] Its structure was primarily elucidated through physicochemical properties and 13C NMR spectral analysis.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₇ | [1] |

| Molecular Weight | 542 | [1] |

Antitumor and Cytotoxic Activity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the inhibition of cell growth and arrest of the cell cycle at the G1 phase.[13][14]

| Cell Line | Activity Metric | Concentration | Reference |

| L1210 Leukemia | IC₅₀ | 0.0018 µg/mL | [1] |

| P388 Leukemia | IC₁₀₀ | 0.0016 µg/mL | [1] |

| Various Tumor Cells | IC₅₀ | ~1 ng/mL (at 72 hours exposure) | [3] |

| HeLa Cells | Strong Cytotoxic Activity | Not specified | [2] |

In vivo studies have demonstrated the antitumor efficacy of this compound against murine tumors such as S180, P388, EL-4, and B16 melanoma.[3] It has also shown activity against doxorubicin-resistant P388 cells and metastases.[3]

Production, Extraction, and Purification

Detailed, specific protocols for the large-scale production, extraction, and purification of this compound are not available in the reviewed literature. However, general methodologies for the isolation of secondary metabolites from Streptomyces fermentations can be applied.

General Fermentation Protocol

The following is a generalized protocol for the fermentation of Streptomyces for secondary metabolite production. Optimization would be required for maximizing the yield of this compound.

-

Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments of Streptomyces sp. No. 81-484. Incubate at 28-30°C with shaking for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the production medium is critical for obtaining high yields of secondary metabolites and often includes a combination of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation: Incubate the production culture at 28-30°C with controlled aeration and agitation for an extended period (e.g., 7-14 days). Monitor parameters such as pH, dissolved oxygen, and nutrient consumption.

General Extraction and Purification Workflow

The following workflow outlines a general procedure for extracting and purifying a lipophilic secondary metabolite like this compound from a Streptomyces fermentation broth.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been elucidated in the available scientific literature. However, based on its chemical structure as a complex polyketide, it is highly probable that its biosynthesis is governed by a Type I Polyketide Synthase (PKS) gene cluster.[5][6][15]

Proposed General Polyketide Biosynthesis

Type I PKSs are large, multi-domain enzymes that act as an assembly line to construct the carbon skeleton of polyketides from simple acyl-CoA precursors. The general process involves:

-

Initiation: A starter unit (e.g., acetyl-CoA, propionyl-CoA) is loaded onto the PKS.

-

Elongation: A series of extender units (typically malonyl-CoA or methylmalonyl-CoA) are sequentially added to the growing polyketide chain.

-

Modification: Within each module of the PKS, the growing chain can undergo various modifications, such as reduction, dehydration, and enoyl reduction, leading to the structural diversity of polyketides.

-

Termination: The completed polyketide chain is released from the PKS, often accompanied by cyclization to form a lactone ring, as is the case with this compound.

Further research involving genome sequencing of Streptomyces sp. No. 81-484 and gene knockout studies would be necessary to identify and characterize the specific biosynthetic gene cluster responsible for this compound production.

Analytical Methods

The analysis of this compound has been mentioned to involve High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed, a general approach for the analysis of similar polyketide compounds would involve:

-

Column: A reversed-phase column (e.g., C18).[16]

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the chromophores of this compound absorb, or mass spectrometry for more sensitive and specific detection.[16]

NMR and Mass Spectrometry

13C NMR was instrumental in the initial structure elucidation of this compound.[1] High-resolution mass spectrometry would be used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) would aid in structural fragmentation analysis. 1H and 13C NMR are essential for the complete structural assignment of the molecule.

Future Directions

The potent biological activity of this compound makes it an interesting candidate for further drug development. Key areas for future research include:

-

Complete Structure Elucidation and Stereochemistry: A full structural elucidation including the absolute stereochemistry is necessary.

-

Biosynthetic Pathway Identification: Sequencing the genome of Streptomyces sp. No. 81-484 to identify the this compound biosynthetic gene cluster would enable biosynthetic engineering efforts to produce novel analogs with improved therapeutic properties.

-

Total Synthesis: The development of a total synthesis route would provide access to larger quantities of this compound and its derivatives for further biological evaluation.[11]

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and the mechanism by which this compound exerts its cytotoxic effects is crucial.

Conclusion

This compound, produced by Streptomyces sp. No. 81-484, is a powerful antitumor agent with significant potential. While the foundational knowledge of its biological activity is established, there remain considerable gaps in the understanding of its production, biosynthesis, and detailed mechanism of action. This technical guide serves to summarize the current state of knowledge and to highlight the opportunities for future research to unlock the full therapeutic potential of this promising natural product.

References

- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 11. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Kazusamycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484. This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its effects on cell cycle progression and macromolecular synthesis. While the precise molecular targets of this compound remain to be fully elucidated, existing research demonstrates its ability to induce G1 phase cell cycle arrest and moderately inhibit RNA synthesis in cancer cell lines. This guide consolidates the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the known and hypothesized pathways of action to facilitate further research and drug development efforts.

Introduction

This compound is an unsaturated fatty acid antibiotic with significant cytocidal activities against various cancer cell lines.[1] Its primary reported cellular effects are the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[2] Additionally, a moderate and specific inhibition of RNA synthesis has been observed.[2][3] These activities underscore its potential as an anticancer agent, though a detailed understanding of its molecular mechanism is still emerging. This guide aims to provide an in-depth summary of the known functional effects of this compound and to furnish researchers with the necessary information to build upon existing knowledge.

Quantitative Data Presentation

The cytotoxic and growth-inhibitory effects of this compound have been quantified in several cancer cell lines. The following table summarizes the key reported values.

| Cell Line | Parameter | Concentration | Exposure Time | Reference |

| Murine Leukemia | IC50 | ~1 ng/mL | 72 hours | [4] |

| L1210 (Murine Leukemia) | IC50 | 0.0018 µg/mL | Not Specified | [1] |

| P388 (Murine Leukemia) | IC100 | 0.0016 µg/mL | Not Specified | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. IC100 is the concentration required for 100% inhibition.

Mechanism of Action: G1 Cell Cycle Arrest

A primary mechanism of the antitumor effect of this compound is its ability to arrest the cell cycle in the G1 phase, as demonstrated in L1210 leukemia cells.[2][3] The G1 phase is a critical checkpoint for cell growth and proliferation, and its disruption is a common strategy for anticancer therapies.

While the direct molecular target of this compound that initiates G1 arrest has not been identified, a general pathway can be hypothesized based on the known mechanisms of cell cycle control. An external or internal stress signal, such as the one potentially triggered by this compound, typically leads to the activation of cyclin-dependent kinase (CDK) inhibitors (e.g., p21, p27). These inhibitors then bind to and inactivate the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression through the G1 phase. The inactivation of these CDKs prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.

Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

Mechanism of Action: Inhibition of RNA Synthesis

This compound has been observed to cause a moderate and specific inhibition of RNA synthesis in L1210 cells within 2 hours of exposure.[2][3] It has been suggested that this inhibition might be a secondary effect resulting from structural abnormalities induced in the cell nucleus.[3] The precise molecular target within the transcriptional machinery has not been identified.

The diagram below illustrates a generalized mechanism of transcriptional inhibition, where this compound is depicted as an interfering agent.

Caption: General mechanism of RNA synthesis inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the IC50 value of a compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., L1210)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value from the dose-response curve.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with an antitumor agent.

Materials:

-

L1210 cells

-

Complete culture medium

-

This compound

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture L1210 cells to a density of approximately 5 x 10^5 cells/mL. Treat the cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This compound is a promising antitumor antibiotic that exerts its cytotoxic effects through the induction of G1 phase cell cycle arrest and the inhibition of RNA synthesis. While its efficacy has been demonstrated in vitro, the precise molecular mechanisms underpinning these effects remain largely unknown. The direct binding partner(s) of this compound in mammalian cells have yet to be identified, and the specific signaling cascades that are modulated to elicit G1 arrest are not well characterized.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the direct molecular target(s) of this compound.

-

Signaling Pathway Elucidation: Investigating the effect of this compound on the expression and activity of key G1 regulatory proteins, including cyclins, CDKs, and CDK inhibitors.

-

Mechanism of RNA Synthesis Inhibition: Determining whether this compound directly interacts with RNA polymerases or other components of the transcriptional machinery, or if this effect is indeed secondary to other cellular changes.

A comprehensive understanding of the molecular mechanism of action of this compound will be crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective analogs.

References

- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Kazusamycin B: A Technical Guide to its Function as a G1 Phase Cell Cycle Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a novel antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] It has demonstrated a broad and potent spectrum of antitumor activity in both in vitro and in vivo models.[1] A key mechanism underlying its cytotoxic effects is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest, specifically in the G1 phase. Flow cytometry analysis has confirmed the G1 arresting effect of this compound on asynchronized L1210 leukemia cells.[1] This technical guide provides a comprehensive overview of this compound's role as a G1 phase inhibitor, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: G1 Phase Cell Cycle Arrest

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G1 phase is a critical checkpoint where the cell commits to entering the division cycle and initiating DNA synthesis (S phase). This transition is primarily governed by the sequential activation of cyclin-dependent kinases (CDKs), namely CDK4, CDK6, and CDK2.

The progression from G1 to S phase is initiated by the formation of active complexes between D-type cyclins (Cyclin D1, D2, D3) and CDK4/6.[2] These complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor.[2] Once liberated, E2F activates the transcription of genes necessary for S phase entry, including Cyclin E.[2] Cyclin E then binds to CDK2, further phosphorylating Rb and creating a positive feedback loop that fully commits the cell to DNA replication.

The activity of these Cyclin/CDK complexes is negatively regulated by CDK inhibitors (CKIs) belonging to two main families: the INK4 family (e.g., p16) and the Cip/Kip family, which includes p21Waf1/Cip1 and p27Kip1.[3][4] These inhibitors can bind to Cyclin/CDK complexes and block their kinase activity, thereby preventing G1 progression.[4]

Role of this compound

Experimental evidence has established that this compound arrests the cell cycle in the G1 phase in L1210 cells.[1] However, the precise molecular targets of this compound within the G1 regulatory pathway have not been fully elucidated in the available literature. It is hypothesized that this compound exerts its effect through one or more of the following mechanisms:

-

Inhibition of Cyclin/CDK Activity: Direct or indirect inhibition of the kinase activity of Cyclin D/CDK4/6 or Cyclin E/CDK2 complexes.

-

Upregulation of CDK Inhibitors: Increasing the expression or stability of CKI proteins like p21Waf1/Cip1 or p27Kip1, which would then inhibit CDK activity.[5]

Early studies also noted that this compound moderately inhibits RNA synthesis, although this may be a secondary effect resulting from the primary cell cycle arrest and changes in nuclear structure.[1] Further research is required to pinpoint the specific interactions between this compound and the core cell cycle machinery.

Quantitative Data

In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar and sub-nanomolar concentrations.

| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |

| General Tumor Cells | Various | ~1 ng/mL | 72 hours | [1] |

| L1210 | Murine Leukemia | 0.0018 µg/mL (~1.8 ng/mL) | Not Specified | |

| P388 | Murine Leukemia | 0.0016 µg/mL (IC100) | Not Specified |

Effect on Cell Cycle Distribution

Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle.[1] While the primary literature confirms this G1 arrest via flow cytometry, specific quantitative data on the percentage of cells in each phase post-treatment are not detailed. A representative table for such an experiment is shown below.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | Baseline | Baseline | Baseline |

| This compound (Conc. X) | Increased | Decreased | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a G1 phase cell cycle inhibitor.

Cell Proliferation Assay (MTT Assay) for IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of a compound.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, use trypsinization. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet with 1 mL of cold PBS, centrifuge, and discard the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.

-

Storage: Incubate the cells on ice for at least 30 minutes for fixation. Samples can be stored at 4°C for several weeks.

-

Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet once with PBS.

-

RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of the PI staining solution. The RNase A will degrade RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate the tubes at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect and quantify changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, p21, p27).

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with TBST.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative protein expression levels.

Mandatory Visualizations

References

- 1. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cyclin-dependent kinase regulation during G1 phase and cell cycle regulation by TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Potential of Kazusamycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B, an antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484, has garnered attention primarily for its potent antitumor properties.[1][2] Structurally, it is a C32H46O7 compound, closely related to Kazusamycin A and leptomycin B, characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3][4] While its efficacy against various cancer cell lines is relatively well-documented, its profile as an antibacterial and antifungal agent is less defined and presents conflicting reports in the existing scientific literature. This technical guide aims to consolidate the available data on the antibacterial and antifungal activities of this compound, provide insights into potential experimental methodologies, and highlight areas where further research is required.

Antimicrobial Activity Profile

The antimicrobial spectrum of this compound remains poorly characterized, with available literature offering qualitative rather than quantitative assessments. The data, as summarized below, indicates a potential for antifungal activity, while its antibacterial effects are contested.

Data Presentation: Antimicrobial Spectrum of this compound

| Domain | Activity Reported | Specific Strains Tested | Minimum Inhibitory Concentration (MIC) Values | Source |

| Bacteria | No activity against Gram-positive and Gram-negative bacteria. | Not specified. | Not reported. | [1] |

| Fungi | "show antibacterial activity on some kinds of fungi" | Not specified. | Not reported. | [3] |

It is important to note that the phrase "antibacterial activity on some kinds of fungi" from the source is likely a nuanced translation and likely refers to antifungal activity.

Experimental Protocols

Detailed experimental protocols for the antimicrobial susceptibility testing of this compound are not explicitly described in the reviewed literature. However, a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi is the broth microdilution method. The following represents a generalized protocol that could be adapted for the evaluation of this compound.

Representative Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

- Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 10 mg/mL).

- Further dilute the stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a working solution.

2. Inoculum Preparation:

- Bacteria: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Select several colonies to inoculate a sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

- Fungi: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) until sporulation is evident. Harvest the spores/conidia by flooding the plate with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface. Adjust the spore/conidia suspension to the desired concentration (e.g., 0.5-2.5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

3. Microtiter Plate Preparation and Incubation:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution with the appropriate broth to achieve a range of desired concentrations.

- Add the prepared inoculum to each well.

- Include a positive control (inoculum without this compound) and a negative control (broth only).

- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Visualizations

Logical Relationship of Reported Antimicrobial Activity

Caption: Conflicting reports on the antimicrobial spectrum of this compound.

General Workflow for Antimicrobial Compound Screening

Caption: A generalized workflow for the screening and development of novel antimicrobial agents.

Mechanism of Action and Signaling Pathways

Currently, there is no available scientific literature detailing the specific mechanism of action or the signaling pathways affected by this compound in either bacterial or fungal cells. Research on its effects in eukaryotic cells has shown that it can arrest the cell cycle at the G1 phase and inhibit RNA synthesis in L1210 leukemia cells. However, it is not known if these effects translate to microbial organisms. The elucidation of its antimicrobial mechanism of action represents a significant knowledge gap and a promising area for future research.

Conclusion and Future Directions

This compound is a potent antitumor agent with a largely unexplored and poorly defined antimicrobial profile. The conflicting reports on its antibacterial activity and the lack of quantitative data for its antifungal effects underscore the need for a systematic evaluation of its antimicrobial spectrum. Future research should focus on:

-

Comprehensive Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant bacterial and fungal pathogens.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways in susceptible microorganisms to understand how this compound exerts its antimicrobial effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection.

A deeper understanding of the antimicrobial properties of this compound could unlock its potential as a dual-action therapeutic agent or provide a scaffold for the development of new antimicrobial drugs.

References

- 1. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Kazusamycin B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of Kazusamycin B has not been fully elucidated in published scientific literature. The following guide presents a scientifically-informed hypothetical pathway based on the known chemical structure of this compound and established principles of polyketide and non-ribosomal peptide biosynthesis in Streptomyces. All proposed enzymatic steps and genetic organization are predictive and await experimental verification.

Introduction

This compound is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1] Its complex chemical structure (C₃₂H₄₆O₇) suggests a biosynthetic origin from a modular polyketide synthase (PKS) and potentially a non-ribosomal peptide synthetase (NRPS) system, which are common enzymatic machineries for the production of such complex natural products in actinomycetes. This guide provides a detailed, hypothetical framework for the biosynthesis of this compound, intended to serve as a roadmap for future research and discovery in this area.

Proposed Biosynthesis of the this compound Backbone

The structure of this compound, a polyketide-derived natural product, suggests its assembly by a Type I polyketide synthase. The biosynthesis is likely initiated with a specific starter unit and proceeds through multiple elongation steps with extender units, followed by tailoring reactions.

Predicted Starter and Extender Units

Based on a retrosynthetic analysis of the this compound structure, the following starter and extender units are proposed:

-

Starter Unit: Isobutyryl-CoA (derived from the amino acid valine).

-

Extender Units: A combination of methylmalonyl-CoA and malonyl-CoA.

Hypothetical Modular Organization of the this compound Synthase

The biosynthesis of the polyketide chain is proposed to be carried out by a modular Type I PKS. The number and composition of modules would correspond to the number of elongation cycles and the specific chemical modifications at each step.

| Module | Domain | Proposed Function |

| Loading | Acyltransferase (AT) | Selects and loads the isobutyryl-CoA starter unit onto the Acyl Carrier Protein. |

| Acyl Carrier Protein (ACP) | Covalently binds the starter unit and the growing polyketide chain. | |

| Module 1 | Ketosynthase (KS) | Catalyzes the Claisen condensation between the starter unit and the first extender unit. |

| Acyltransferase (AT) | Selects and loads a methylmalonyl-CoA extender unit. | |

| Ketoreductase (KR) | Reduces the β-keto group to a β-hydroxyl group. | |

| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. | |

| Enoyl Reductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. | |

| Acyl Carrier Protein (ACP) | Binds the elongated polyketide chain. | |

| ... | ... | Subsequent modules would follow a similar architecture, with variations in the reductive domains (KR, DH, ER) to account for the specific stereochemistry and saturation pattern of the final molecule. |

| Thioesterase (TE) | Thioesterase (TE) | Catalyzes the release and cyclization of the final polyketide chain to form the macrolactone ring of this compound. |

Visualizing the Hypothetical Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its experimental validation.

Caption: Hypothetical modular PKS pathway for this compound biosynthesis.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Detailed Methodologies for Key Experiments

The following are adapted protocols for key experiments that would be necessary to validate the hypothetical biosynthetic pathway of this compound.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. No. 81-484 grown in a suitable liquid medium (e.g., TSB or YEME).

-

Whole-Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a complete and accurate genome sequence.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The cluster predicted to be responsible for this compound biosynthesis will likely be a large Type I PKS cluster.

Gene Inactivation to Confirm BGC Involvement

-

Construction of Gene Disruption Plasmids: A suicide vector will be used to create a disruption cassette for a key PKS gene within the putative this compound BGC. The cassette will contain a selectable marker (e.g., apramycin (B1230331) resistance) flanked by homologous regions to the target gene.

-

Conjugation and Selection: The disruption plasmid will be introduced into Streptomyces sp. No. 81-484 via intergeneric conjugation from an E. coli donor strain. Double-crossover mutants will be selected for resistance to the antibiotic and sensitivity to the vector's marker.

-

Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. A loss of this compound production in the mutant would confirm the involvement of the targeted gene and its cluster in the biosynthesis.

Precursor Feeding Studies

-

Synthesis of Labeled Precursors: Isotopically labeled potential precursors, such as [¹³C]-valine, [¹³C]-methylmalonyl-CoA, and [¹³C]-malonyl-CoA, will be synthesized.

-

Feeding Experiments: The labeled precursors will be fed to cultures of Streptomyces sp. No. 81-484 at different time points during fermentation.

-

Analysis of this compound: this compound will be purified from the culture broth, and the incorporation of the isotopic labels will be analyzed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The pattern of label incorporation will provide direct evidence for the starter and extender units.

Conclusion

This guide provides a comprehensive, albeit hypothetical, overview of the biosynthetic pathway of this compound. The proposed modular PKS system, starter and extender units, and experimental workflows offer a solid foundation for initiating research into the genetics and biochemistry of this potent antitumor agent. Elucidation of the actual pathway will not only provide insights into the biosynthesis of complex polyketides but also open avenues for the bioengineering of novel Kazusamycin analogs with potentially improved therapeutic properties.

References

In Vitro Cytotoxicity of Kazusamycin B Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent macrolide antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the available in vitro cytotoxicity data for this compound against various cancer cell lines. It includes a summary of reported IC50 values, detailed experimental protocols for assessing cytotoxicity, and a discussion of the potential mechanisms of action. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a structurally unique fatty acid derivative that has shown a broad spectrum of antitumor activity both in vitro and in vivo[1][2]. Its potent cytotoxic effects against various cancer cell lines have positioned it as a compound of interest for further development as a chemotherapeutic agent. This guide synthesizes the current knowledge on the in vitro anticancer properties of this compound, with a focus on its cytotoxic profile, the methodologies used for its evaluation, and its putative mechanisms of action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The available data, primarily focusing on murine leukemia and human cell lines, indicate potent growth-inhibitory effects. A summary of the reported half-maximal inhibitory concentration (IC50) and hundred percent inhibitory concentration (IC100) values is presented in Table 1.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Species | IC50 Value | Exposure Time | Reference |

| L1210 | Leukemia | Murine | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [3] |

| P388 | Leukemia | Murine | IC100: 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [3] |

| HeLa | Cervical Cancer | Human | ~1 ng/mL | 72 hours | [4] |

| General Tumor Cells | Various | Not Specified | ~1 ng/mL | 72 hours | [2] |

Note: The activity of this compound was reported to be weaker against L1210 and human lung cancer LX-1 cell lines in one study[2]. This compound has also shown efficacy against murine tumors S180, EL-4, B16, and doxorubicin-resistant P388, as well as the human mammary cancer xenograft MX-1, though specific IC50 values for these are not provided in the reviewed literature[2].

Experimental Protocols

The following sections outline generalized protocols for common in vitro cytotoxicity assays that can be adapted for the evaluation of this compound. Specific parameters such as cell seeding density, drug concentration range, and incubation times should be optimized for each cell line.

Cell Culture

-

Cell Lines: Procure cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells regularly to maintain exponential growth.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After incubation with the compound, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a Tris-based solution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 510-565 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Putative Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not been extensively elucidated in the publicly available literature. Based on the common mechanisms of action of other cytotoxic natural products, several signaling pathways could be hypothetically involved. It is important to note that the following diagrams represent potential pathways and require experimental validation for this compound.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the in vitro cytotoxicity of this compound is depicted below.

General workflow for in vitro cytotoxicity testing.

Hypothetical Apoptotic Pathway

Many anticancer agents induce apoptosis, or programmed cell death. A potential mechanism for this compound could involve the activation of the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Hypothetical apoptotic pathways induced by this compound.

Potential Cell Cycle Arrest

Another common mechanism for anticancer drugs is the induction of cell cycle arrest, preventing cancer cells from proliferating. This compound might interfere with the cell cycle machinery, leading to arrest at specific checkpoints.

Potential cell cycle arrest points for this compound.

Conclusion and Future Directions

This compound demonstrates potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values in the low nanomolar range. While the current data are promising, further research is imperative to fully characterize its anticancer potential. Key areas for future investigation include:

-

Expanded Cell Line Screening: Evaluation of this compound against a broader panel of human cancer cell lines, including the NCI-60 panel, would provide a more comprehensive understanding of its spectrum of activity.

-

Mechanism of Action Studies: Detailed molecular studies are required to elucidate the precise signaling pathways modulated by this compound. This includes investigating its effects on apoptosis, cell cycle regulation, and other critical cellular processes.

-

In Vivo Efficacy: Further in vivo studies in various cancer models are necessary to validate the in vitro findings and to assess the therapeutic index of this compound.

References

- 1. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Kazusamycin B: An In-Depth Examination of Its Effects on RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. with significant cytocidal activities against various leukemia cell lines. Its mechanism of action involves the induction of cell cycle arrest, primarily at the G1 phase. A notable, though less pronounced, aspect of its biological activity is the moderate and specific inhibition of RNA synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on RNA synthesis, compiling available data and outlining generalized experimental approaches for its study.

Effect on RNA Synthesis

The primary evidence for this compound's effect on RNA synthesis comes from studies on murine leukemia L1210 cells. Research indicates that this compound moderately and specifically inhibits RNA synthesis.[1] This effect is observed after a 2-hour exposure to the compound. It has been postulated that this inhibition may be a secondary consequence of morphological changes induced in the cell nucleus by this compound, including abnormal condensation of intranuclear structures.[1]

Quantitative Data

Detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) for RNA synthesis, is not available in the publicly accessible literature. The primary study characterizing this effect only described it qualitatively.[1] However, the concentration range at which this effect was observed is reported to be between 5 and 50 ng/mL.[1]

| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| RNA Synthesis Inhibition | L1210 (murine leukemia) | 5 - 50 ng/mL | 2 hours | Moderate and specific inhibition | [1] |

Experimental Protocols

The precise experimental protocol used to determine the effect of this compound on RNA synthesis is not detailed in the available scientific abstracts. However, a standard method for assessing the inhibition of RNA synthesis in cultured cells involves a radiolabeled precursor incorporation assay. Below is a generalized protocol that can be adapted for this purpose.

Generalized Protocol: [³H]-Uridine Incorporation Assay for RNA Synthesis Inhibition

This protocol describes a common method to quantify the rate of RNA synthesis by measuring the incorporation of a radiolabeled RNA precursor, [³H]-uridine, into newly synthesized RNA molecules.

1. Cell Culture and Treatment:

- Culture L1210 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

- Seed the cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of the experiment.

- Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 ng/mL) for the desired duration (e.g., 2 hours). Include a vehicle control (the solvent used to dissolve this compound).

2. Radiolabeling:

- Following treatment with this compound, add [³H]-uridine to each well to a final concentration of 1-2 µCi/mL.

- Incubate the cells for a short period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized RNA.

3. Termination of Incorporation and Cell Lysis:

- Terminate the labeling by placing the plates on ice and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable lysis buffer.

4. Precipitation and Quantification of RNA:

- Precipitate the macromolecules (including RNA) from the cell lysate by adding an equal volume of cold 10% trichloroacetic acid (TCA).

- Incubate on ice for at least 30 minutes.

- Collect the precipitate by filtering the solution through glass fiber filters.

- Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-uridine.

- Dry the filters and place them in scintillation vials with a scintillation cocktail.

- Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-uridine incorporated into RNA.

5. Data Analysis:

- Calculate the percentage of RNA synthesis inhibition for each concentration of this compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Logical Relationship of this compound's Effects

Caption: Postulated cascade of this compound's cellular effects.

Experimental Workflow for RNA Synthesis Inhibition Assay

Caption: Generalized workflow for assessing RNA synthesis inhibition.

Conclusion

This compound exhibits a moderate and specific inhibitory effect on RNA synthesis in L1210 cells. Current evidence suggests this may be a downstream consequence of the drug's impact on nuclear structure. The lack of detailed quantitative data in publicly available literature highlights an area for further investigation to fully elucidate the mechanism and potency of this inhibition. The generalized experimental protocol provided in this guide offers a framework for researchers to pursue these further studies and better understand the complete pharmacological profile of this compound.

References

Methodological & Application

Kazusamycin B: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at the G1 phase and a moderate inhibition of RNA synthesis. This document provides a comprehensive overview of in vitro experimental protocols to study the effects of this compound, including cytotoxicity assays, cell cycle analysis, apoptosis detection, and investigation of its impact on cellular signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 / IC100 | Exposure Time | Reference |

| L1210 Leukemia | Cytotoxicity | IC50: 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [1] |

| P388 Leukemia | Cytotoxicity | IC100: 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [1] |

| Various Tumor Cells | Growth Inhibition | IC50: ~1 ng/mL | 72 hours | [2] |

Key In Vitro Effects of this compound

-

Cytotoxicity: this compound exhibits potent cytotoxic activity against a range of tumor cell lines, with IC50 values in the low nanogram per milliliter range.[1][2]

-

Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G1 phase in L1210 leukemia cells.[3]

-

Inhibition of RNA Synthesis: this compound moderately inhibits RNA synthesis, which may contribute to its antitumor effects.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., L1210, P388)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specific time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[4][5][6]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare cell lysates from both control and this compound-treated cells.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

In Vitro RNA Polymerase Assay

This assay can be used to confirm and quantify the inhibitory effect of this compound on RNA synthesis.

Materials:

-

Purified RNA polymerase

-

DNA template

-

Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP)

-

This compound

-

Transcription buffer

-

Scintillation counter

Procedure:

-

Set up the transcription reaction by combining the DNA template, RNA polymerase, and NTPs in the transcription buffer.

-

Add different concentrations of this compound to the reactions.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Quantify the amount of radiolabeled RNA using a scintillation counter to determine the extent of inhibition.[7][8]

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

This technique is used to investigate the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, Bcl-2, Bax, cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining.

Caption: Logical workflow for in vitro evaluation of this compound.

References

- 1. p21(Cip1) Promotes cyclin D1 nuclear accumulation via direct inhibition of nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced skin tumor development in cyclin D1-deficient mice highlights the oncogenic ras pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

Application Notes and Protocols for Cell Culture Assays Using Kazusamycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Kazusamycin B, a potent antitumor antibiotic, in various cell culture assays. The information is intended to guide researchers in investigating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on cancer cell lines.

Introduction to this compound

This compound is a macrolide antibiotic isolated from Streptomyces sp. that has demonstrated significant antitumor properties. It exhibits potent cytotoxic effects against a range of cancer cell lines with an IC50 (half-maximal inhibitory concentration) in the low nanomolar range, approximately 1 ng/mL[1]. One of its key mechanisms of action is the induction of cell cycle arrest at the G1 phase.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| Various Tumor Cells | Mixed | ~1 ng/mL | [1] |

| L1210 | Leukemia | 0.0018 µg/mL (~1.8 ng/mL) | |

| P388 | Leukemia | Potent Cytocidal Activity |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-